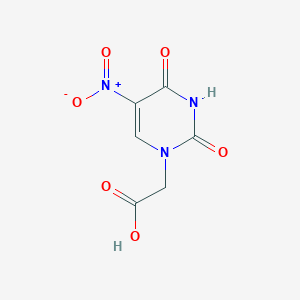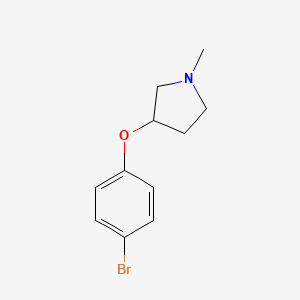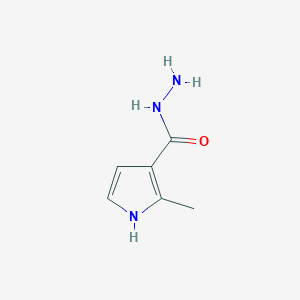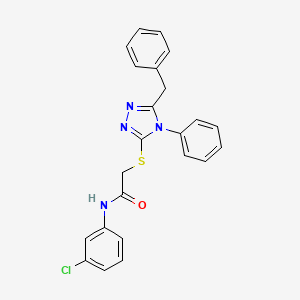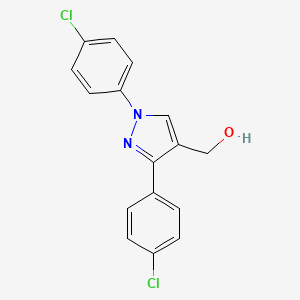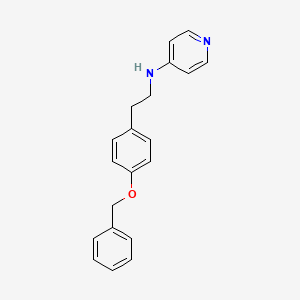
N-(4-(benzyloxy)phenethyl)pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(benzyloxy)phenethyl)pyridin-4-amine: is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted at the 4-position with a phenethyl group, which is further substituted with a benzyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzyloxy)phenethyl)pyridin-4-amine typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-(benzyloxy)phenethylamine, which is then reacted with pyridine-4-carboxylic acid or its derivatives under appropriate conditions to form the target compound. The reaction conditions often involve the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-(benzyloxy)phenethyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products:
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Nitro group reduction yields corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-(benzyloxy)phenethyl)pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(4-(benzyloxy)phenethyl)pyridin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The pathways involved can include signal transduction cascades, modulation of gene expression, or interference with cellular metabolism. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Vergleich Mit ähnlichen Verbindungen
- N-(pyridin-4-yl)pyridin-4-amine
- 4-(benzyloxy)pyridine N-oxide
- 1H-pyrazolo[3,4-b]pyridines
Comparison: N-(4-(benzyloxy)phenethyl)pyridin-4-amine is unique due to the presence of both a benzyloxy group and a phenethyl group attached to the pyridine ring. This structural feature imparts distinct electronic and steric properties, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
212506-01-9 |
|---|---|
Molekularformel |
C20H20N2O |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
N-[2-(4-phenylmethoxyphenyl)ethyl]pyridin-4-amine |
InChI |
InChI=1S/C20H20N2O/c1-2-4-18(5-3-1)16-23-20-8-6-17(7-9-20)10-15-22-19-11-13-21-14-12-19/h1-9,11-14H,10,15-16H2,(H,21,22) |
InChI-Schlüssel |
WPBRSJXCRWSAHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCNC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2,4-dichlorophenyl)methanone](/img/structure/B11770539.png)
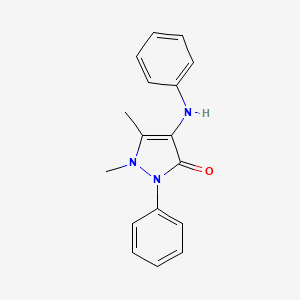

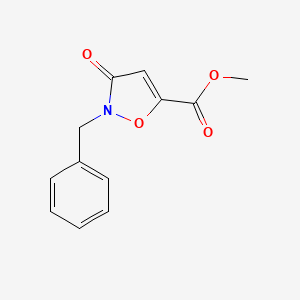
![4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine](/img/structure/B11770566.png)
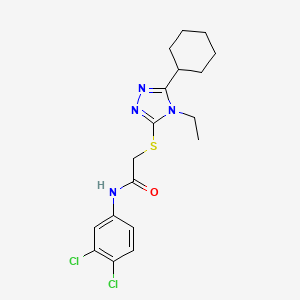
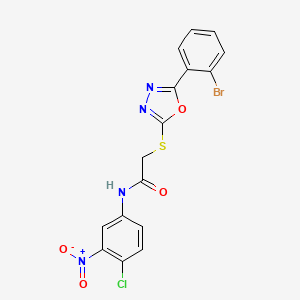
![N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11770576.png)
![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride](/img/structure/B11770578.png)
